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Executive Summary

BMS-986115 (also known as AL102) is a potent, selective, and orally bioavailable Gamma-
Secretase Inhibitor (GSI) designed to block the Notch signaling pathway.[1] Unlike first-
generation GSls, BMS-986115 was engineered to optimize the therapeutic index between anti-
tumor activity and gastrointestinal toxicity—a historical bottleneck for this drug class.

This guide details the molecular mechanism of BMS-986115, its pharmacological profile
compared to its parenteral analogue (BMS-906024/AL101), and validated experimental
protocols for assessing its efficacy in preclinical models. It is intended for researchers
investigating Notch-driven malignancies, particularly Desmoid Tumors, T-cell Acute
Lymphoblastic Leukemia (T-ALL), and Adenoid Cystic Carcinoma (ACC).

Molecular Mechanism of Action[2]
The Notch Signaling Cascade

The Notch pathway is a contact-dependent signaling system regulating cell fate determination.
In oncology, its dysregulation leads to the expansion of cancer stem cells (CSCs) and
resistance to chemotherapy.

The canonical activation sequence is as follows:

» Ligand Binding: Delta-like (DLL) or Jagged ligands on a signal-sending cell bind to the Notch
receptor (Notch 1-4) on the receiving cell.
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e S2 Cleavage: This binding induces a conformational change, exposing the S2 site for
cleavage by ADAM metalloproteases. This releases the Extracellular Domain (NECD).

e S3 Cleavage (The Target Step): The remaining membrane-tethered fragment (NEXT) is
cleaved within the transmembrane domain by the Gamma-Secretase complex (Presenilin,
Nicastrin, PEN-2, APH-1).

e Translocation: This cleavage releases the Notch Intracellular Domain (NICD), which
translocates to the nucleus.

o Transcription: NICD binds to the transcription factor CSL (RBPJ) and recruits co-activators
(MAML), initiating the transcription of target genes like HES1, HEY1, and MYC.

BMS-986115 Intervention

BMS-986115 acts as a hon-competitive inhibitor of the Gamma-Secretase complex.[2] By
binding to the presenilin subunit within the transmembrane pocket, it sterically hinders the
hydrolysis of the S3 site.

Key Consequence: The failure of S3 cleavage prevents the release of NICD. Without NICD, the
CSL complex remains in a repressed state (bound to co-repressors), effectively silencing Notch
target genes.

Pathway Visualization

The following diagram illustrates the Notch cascade and the specific blockade point of BMS-
986115.
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Figure 1: Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex,
preventing the S3 cleavage required for NICD release and subsequent gene transcription.

Pharmacological Profile & Data Summary[1][3][4][5]
[6][7][8]

BMS-986115 is distinct from its predecessor BMS-906024 (AL101) primarily in its formulation
and pharmacokinetics. While BMS-906024 requires intravenous administration, BMS-986115 is
orally bioavailable, allowing for more flexible dosing schedules (e.g., pulsatile dosing) to
manage gut toxicity.

Potency Data (In Vitro)

The following table summarizes the inhibitory concentration (IC50) of BMS-986115 against key
Notch receptors.[3]

Target Receptor IC50 (nM) Assay Type Significance

Primary driver in T-
Notch 1 7.8 Reporter Gene Assay ALL and many solid

tumors.

Critical in Ovarian
Notch 3 8.5 Reporter Gene Assay Cancer and vascular

smooth muscle.

Pan-Notch inhibition
Notch 2/4 <10.0 Reporter Gene Assay ensures broad

efficacy.

Clinical Pharmacokinetics (Phase I)

» Dosing Regimens: Once Daily (QD) vs. Twice Weekly (BIW).
o Half-life (T1/2): ~15 hours (Human).[2]

e Metabolite: BMT-100948 (Active metabolite).[1]
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» Safety Signal: The primary Dose-Limiting Toxicity (DLT) is secretory diarrhea, caused by the
inhibition of Notch signaling in intestinal crypt cells (goblet cell metaplasia). This is
manageable via intermittent dosing schedules.

Experimental Protocols

To validate BMS-986115 activity in your research, use the following self-validating protocols.

Protocol A: In Vitro Notch Reporter Assay

Purpose: To quantify the transcriptional inhibition of Notch signaling by BMS-986115. Why this
works: This assay uses a luciferase gene under the control of a Notch-responsive promoter
(containing CSL binding sites). Light output is directly proportional to Notch activity.

Materials:
e Cell Line: U20S or HEK293T (stably expressing Notch receptor or transiently transfected).
e Plasmids:
o pGL4-TP1-Luc (Firefly luciferase driven by 4x CSL sites).
o pRL-TK (Renilla luciferase for normalization).
o NotchAE (Constitutively active Notch substrate requiring GSI cleavage).
e Reagent: BMS-986115 (dissolved in DMSO, 10 mM stock).[3]
Step-by-Step Workflow:
» Seeding: Plate cells at 20,000 cells/well in a 96-well white-walled plate. Incubate 24h.

o Transfection: Co-transfect pGL4-TP1-Luc, pRL-TK, and NotchAE using a lipid-based reagent
(e.g., Lipofectamine).

o Control: Transfect Empty Vector instead of NotchAE to determine background.

o Treatment: 24h post-transfection, replace media. Add BMS-986115 in a dose-response
series (e.g., 0.1 nM to 1 pM).
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o Vehicle Control: DMSO (0.1% final concentration).

e Incubation: Incubate for 16—24 hours.

e Lysis & Detection: Use a Dual-Luciferase Assay System.
o Read Firefly Luminescence (Signal).
o Read Renilla Luminescence (Transfection Efficiency).

e Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO control (set as 100%
activity). Plot log(inhibitor) vs. response to determine IC50.

Protocol B: Western Blot for NICD (Target Engagement)

Purpose: To physically confirm the inhibition of Notch cleavage. Critical Nuance: You must use
an antibody specific to the cleaved Notchl (Vall744) neo-epitope. Standard Notchl antibodies
will detect the full-length protein and obscure the reduction in NICD.

Step-by-Step Workflow:

o Treatment: Treat Notch-driven cells (e.g., T-ALL cell line HPB-ALL) with BMS-986115 (100
nM) for 24 hours.

o Lysis: Lyse cells in RIPA buffer containing Protease Inhibitors and Phosphatase Inhibitors.
o Note: Sonicate briefly to shear DNA and ensure nuclear extraction (NICD is nuclear).
o Electrophoresis: Load 30-50 ug of protein on an 8% SDS-PAGE gel.

o Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF retains small
proteins like NICD better).

e Blocking: Block with 5% BSA in TBST (Milk can sometimes interfere with phospho-specific or
neo-epitope antibodies).

e Primary Antibody:

o Target: Anti-Cleaved Notchl (Vall1744) [Rabbit mAb]. Dilution 1:1000.
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o Loading Control: Anti-GAPDH or Anti-Total Notch1 (C-terminus).

e Readout: The Vall1744 band (~110 kDa) should disappear in BMS-986115 treated samples,
while the Total Notchl band (~300 kDa precursor / 120 kDa TM) remains stable or
accumulates.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating BMS-986115 in a preclinical
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Figure 2: Validation Workflow. Parallel assessment of transcriptional activity (Reporter),
physical cleavage (Western Blot), and phenotypic outcome (Viability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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